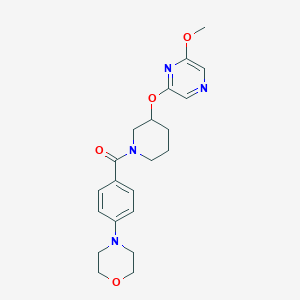

5-Methyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one is a chemical compound that belongs to the class of cyclohexenone derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. The compound is also known by its chemical name, SCH 58261, and has been used as a research tool to investigate the mechanism of action of adenosine A2A receptor agonists.

Applications De Recherche Scientifique

Hydrogen Bonding and Structural Analysis

Studies have focused on the structural analysis and hydrogen bonding characteristics of similar enaminones, which are crucial for understanding their chemical behavior and potential applications in designing new compounds with desired properties. For instance, the crystal structures of anticonvulsant enaminones have been determined, highlighting the significance of the cyclohexene ring conformations and the intermolecular hydrogen bonds that form infinite chains of molecules. Such insights are critical for the development of new pharmaceutical compounds and materials with specific functionalities (Kubicki, Bassyouni, & Codding, 2000).

Catalytic Activity and Synthetic Applications

Research into the synthesis of simplified versions of stable, bulky, and rigid cyclic (alkyl)(amino)carbenes, and the catalytic activity of their gold(I) complexes, demonstrates the potential of such compounds in catalysis and organic synthesis. These studies provide a foundation for developing new catalysts that could enhance the efficiency of various chemical reactions, thereby contributing to the advancement of synthetic methodologies (Zeng, Frey, Kinjo, Donnadieu, & Bertrand, 2009).

Photolytic Studies and Reactivity

Investigations into the photolytic generation and reactivity of related aminophenyl cations offer valuable insights into their potential applications in photochemistry and material science. Understanding the behavior of these cations under various conditions can lead to the development of new photo-responsive materials and molecules with specific electronic properties (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).

Antimicrobial and Cytotoxic Activity

The synthesis and evaluation of novel derivatives for their antimicrobial and cytotoxic activities highlight the importance of such compounds in the development of new therapeutic agents. By exploring the biological activities of these compounds, researchers can identify potential leads for the development of new drugs to combat various diseases (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

Propriétés

IUPAC Name |

3-(4-anilinoanilino)-5-methylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-14-11-18(13-19(22)12-14)21-17-9-7-16(8-10-17)20-15-5-3-2-4-6-15/h2-10,13-14,20-21H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXBZAFAXKOXJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(=O)C1)NC2=CC=C(C=C2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dihydroxyphenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2712178.png)

![2-[(4-Methoxyphenyl)methyl]pyridine](/img/structure/B2712181.png)

![[1-(3-Methoxypyridin-2-yl)cyclopropyl]methanamine](/img/structure/B2712185.png)

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)

![N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2712190.png)

![7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2712191.png)

![Cyclopropyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2712192.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea](/img/structure/B2712193.png)

![2-[(2,5-Difluorophenyl)methoxy]pyrimidine](/img/structure/B2712198.png)